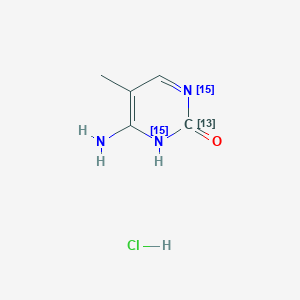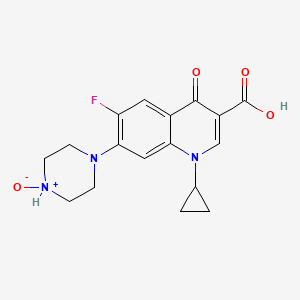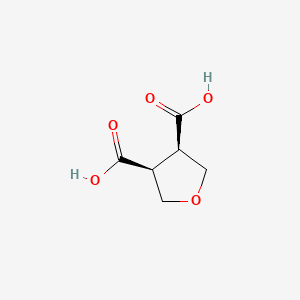
Propiocaine-d10 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propiocaine-d10 Hydrochloride is an isotope labelled derivative of Propiocaine, which is a local anesthetic drug . It is used for proteomics research . The molecular formula is C17H16D10ClNO2 and the molecular weight is 321.91 .
Molecular Structure Analysis
The molecular formula of Propiocaine-d10 Hydrochloride is C17H16D10ClNO2 . The InChI representation is InChI=1S/C17H25NO2.ClH/c1-2-14-20-16-8-6-15 (7-9-16)17 (19)10-13-18-11-4-3-5-12-18;/h6-9H,2-5,10-14H2,1H3;1H/i3D2,4D2,5D2,11D2,12D2 .Safety and Hazards
Zukünftige Richtungen
While specific future directions for Propiocaine-d10 Hydrochloride are not mentioned in the search results, there are ongoing advancements in the field of drug delivery systems for the treatment of cancer . These advancements could potentially influence the future directions for Propiocaine-d10 Hydrochloride.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Propiocaine-d10 Hydrochloride involves the conversion of Propiophenone-d10 to Propiophenone-d10 oxime, followed by reduction to Propiophenone-d10 oxime hydrochloride. This intermediate is then reacted with 2-(diethylamino)ethyl chloride hydrochloride to form Propiocaine-d10 Hydrochloride.", "Starting Materials": [ "Propiophenone-d10", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "2-(diethylamino)ethyl chloride hydrochloride" ], "Reaction": [ "Propiophenone-d10 is reacted with hydroxylamine hydrochloride and sodium hydroxide to form Propiophenone-d10 oxime.", "Propiophenone-d10 oxime is then reduced using sodium borohydride in the presence of hydrochloric acid to form Propiophenone-d10 oxime hydrochloride.", "Propiophenone-d10 oxime hydrochloride is reacted with 2-(diethylamino)ethyl chloride hydrochloride in the presence of sodium hydroxide to form Propiocaine-d10 Hydrochloride.", "The reaction mixture is then acidified with hydrochloric acid and the product is extracted with ethyl acetate.", "The organic layer is washed with water, dried over sodium sulfate, and concentrated to yield the desired product." ] } | |
CAS-Nummer |
1246819-90-8 |
Molekularformel |
C17H26ClNO2 |
Molekulargewicht |
321.911 |
IUPAC-Name |
3-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-1-(4-propoxyphenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C17H25NO2.ClH/c1-2-14-20-16-8-6-15(7-9-16)17(19)10-13-18-11-4-3-5-12-18;/h6-9H,2-5,10-14H2,1H3;1H/i3D2,4D2,5D2,11D2,12D2; |
InChI-Schlüssel |
SLARELGEGUUVPI-ACFYHBDESA-N |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)CCN2CCCCC2.Cl |
Synonyme |
3-(1-Piperidinyl-d10)-1-(4-propoxyphenyl)-1-propanone Hydrochloride; 3-(Piperidino-d10)-4’-propoxypropiophenone Hydrochloride; 4-n-Propoxy-β-(1-piperidyl-d10)propiophenone Hydrochloride; Falicain-d10; Falicaine-d10 Hydrochloride; Propipocaine-d10 Hyd |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(3-{[(Methanesulfonyl)sulfanyl]methyl}-2,2,4,5,5-pentamethyl-2,5-dihydro-1H-pyrrol-1-yl)oxidanyl](/img/structure/B587830.png)
![2-(4-Hydroxyphenyl)-3-(4-Hydroxybenzoyl)-6-Hydroxybenzo[b]thiophene](/img/structure/B587832.png)

![2-[1-(4-Chlorophenyl)-1-oxopropan-2-yl]propanedioic acid](/img/structure/B587835.png)



